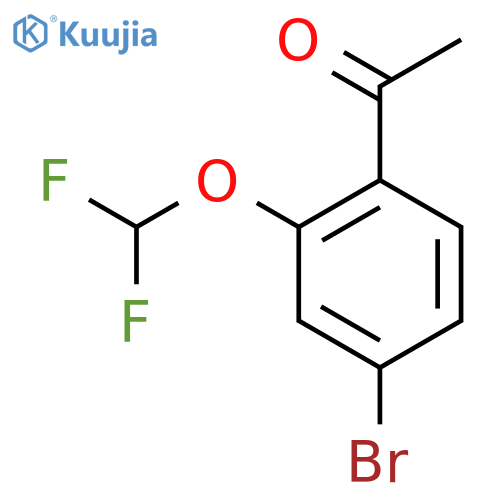

Cas no 1260815-88-0 (1-(4-BROMO-2-(DIFLUOROMETHOXY)PHENYL)ETHANONE)

1260815-88-0 structure

商品名:1-(4-BROMO-2-(DIFLUOROMETHOXY)PHENYL)ETHANONE

1-(4-BROMO-2-(DIFLUOROMETHOXY)PHENYL)ETHANONE 化学的及び物理的性質

名前と識別子

-

- 1-(4-BROMO-2-(DIFLUOROMETHOXY)PHENYL)ETHANONE

- DB-089106

- DTXSID801253315

- KSSBXCQMHICOQQ-UHFFFAOYSA-N

- A1-06249

- 1260815-88-0

- SCHEMBL15105948

- 1-[4-bromo-2-(difluoromethoxy)phenyl]ethanone

-

- MDL: MFCD11870655

- インチ: InChI=1S/C9H7BrF2O2/c1-5(13)7-3-2-6(10)4-8(7)14-9(11)12/h2-4,9H,1H3

- InChIKey: KSSBXCQMHICOQQ-UHFFFAOYSA-N

- ほほえんだ: CC(=O)C1=C(C=C(C=C1)Br)OC(F)F

計算された属性

- せいみつぶんしりょう: 263.95975g/mol

- どういたいしつりょう: 263.95975g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 211

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

1-(4-BROMO-2-(DIFLUOROMETHOXY)PHENYL)ETHANONE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM316966-1g |

1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone |

1260815-88-0 | 95% | 1g |

$389 | 2023-02-03 | |

| Alichem | A019124716-1g |

1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone |

1260815-88-0 | 95% | 1g |

$424.86 | 2023-09-03 | |

| Crysdot LLC | CD12167924-1g |

1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone |

1260815-88-0 | 95+% | 1g |

$412 | 2024-07-23 | |

| A2B Chem LLC | AX14247-5g |

1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone |

1260815-88-0 | 95% | 5g |

$1151.00 | 2024-04-20 |

1-(4-BROMO-2-(DIFLUOROMETHOXY)PHENYL)ETHANONE 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

1260815-88-0 (1-(4-BROMO-2-(DIFLUOROMETHOXY)PHENYL)ETHANONE) 関連製品

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量